![molecular formula C12H26O3Si B3117911 Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate CAS No. 228716-82-3](/img/structure/B3117911.png)
Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate” often involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent . The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is stable to aqueous base, but may be converted back to the alcohols under acidic conditions (2:1 acetic acid / water at 25°C) . The rapid cleavage of the silyl ethers to alcohols can be achieved by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Mechanism of Action
Target of Action
Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate is an organic compound and a derivative of silane. It is primarily used as a reagent in organic synthesis . The primary targets of this compound are typically organic molecules that require protection of a functional group during a synthetic process .
Mode of Action
The compound acts as a protecting group for sensitive functional groups in organic synthesis . It reacts with the functional group and forms a stable complex that can withstand the conditions of the subsequent reactions. After these reactions are complete, the protecting group can be removed to regenerate the original functional group .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the organic molecule it is reacting with. In general, it is involved in the synthesis of complex organic molecules, where it helps to protect sensitive functional groups from unwanted reactions .
Pharmacokinetics
Its physical properties such as boiling point (74-80℃ at 17 torr), density (0890), and solubility (slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate) can influence its behavior in a chemical reaction .
Result of Action
The result of the action of this compound is the protection of sensitive functional groups in organic molecules. This allows for the successful synthesis of complex organic molecules without unwanted side reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and reacts slowly with water . Therefore, it is typically used under anhydrous conditions. It is also acid-sensitive, which means its stability can be affected by the pH of the environment . The temperature can also influence the rate of its reactions .
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate in lab experiments is its high reactivity and versatility. This compound can be used as a building block for the synthesis of various organic compounds, making it a valuable tool for synthetic chemists. However, the main limitation of this compound is its toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research and development of Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate. One potential area of research is the development of new synthetic methods and strategies using this compound as a building block. Another area of research is the synthesis of new organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Additionally, the toxicity of this compound could be further studied to develop safer handling and disposal methods.
Scientific Research Applications
Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate has been widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials science. This compound is also used in the development of new synthetic methods and strategies.
properties
IUPAC Name |
methyl 2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-9(2)10(11(13)14-6)15-16(7,8)12(3,4)5/h9-10H,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRLPYMGWJYOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



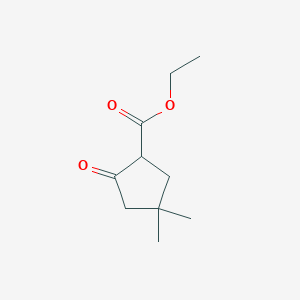

![O-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3117851.png)

![[2-Methoxy-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B3117867.png)
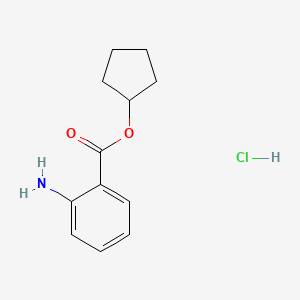
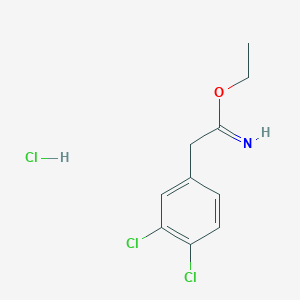
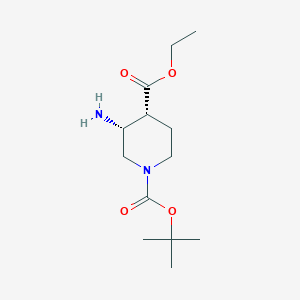

![6-[(4-Methoxybenzoyl)amino]hexanoic acid](/img/structure/B3117894.png)
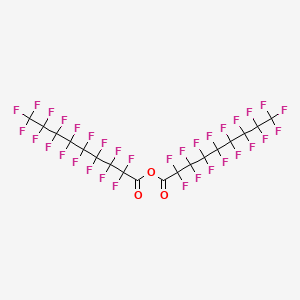
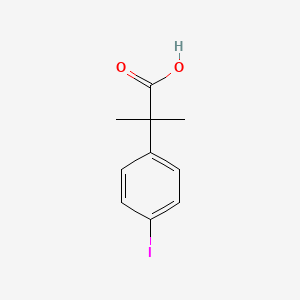
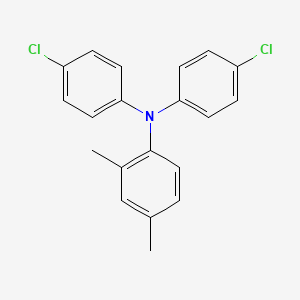
![3-bromo-5-[[1-(tert-butoxycarbonyl)-2(R)-pyrrolidinyl]methoxy]pyridine](/img/structure/B3117913.png)